molecular formula C19H23N3 B13362514 1-[1-(4-tert-butylphenyl)ethyl]-1H-benzimidazol-2-amine

1-[1-(4-tert-butylphenyl)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B13362514
M. Wt: 293.4 g/mol
InChI Key: KZFMZLZNMQZFQO-UHFFFAOYSA-N
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Description

1-[1-(4-tert-butylphenyl)ethyl]-1H-benzimidazol-2-amine is a synthetic organic compound characterized by its benzimidazole core structure substituted with a 4-tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-tert-butylphenyl)ethyl]-1H-benzimidazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-tert-butylacetophenone and o-phenylenediamine.

    Condensation Reaction: The 4-tert-butylacetophenone undergoes a condensation reaction with o-phenylenediamine in the presence of an acid catalyst, such as hydrochloric acid, to form the benzimidazole ring.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-tert-butylphenyl)ethyl]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the benzimidazole ring or the phenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorinating agents like thionyl chloride for introducing chlorine substituents.

Major Products Formed:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-[1-(4-tert-butylphenyl)ethyl]-1H-benzimidazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-[1-(4-tert-butylphenyl)ethyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for anti-inflammatory and anticancer therapies.

Comparison with Similar Compounds

    4,4’-Di-tert-butylbiphenyl: This compound shares the tert-butylphenyl group but lacks the benzimidazole core.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar tert-butyl group but a different core structure.

Uniqueness: 1-[1-(4-tert-butylphenyl)ethyl]-1H-benzimidazol-2-amine is unique due to its specific combination of the benzimidazole core and the 4-tert-butylphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H23N3

Molecular Weight

293.4 g/mol

IUPAC Name

1-[1-(4-tert-butylphenyl)ethyl]benzimidazol-2-amine

InChI

InChI=1S/C19H23N3/c1-13(14-9-11-15(12-10-14)19(2,3)4)22-17-8-6-5-7-16(17)21-18(22)20/h5-13H,1-4H3,(H2,20,21)

InChI Key

KZFMZLZNMQZFQO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)N2C3=CC=CC=C3N=C2N

Origin of Product

United States

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